N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester

Stereochemistry Retention N-Alkylation Nosyl Protection

Sourcing stereochemically intact S-Metolachlor sulfonic acid metabolite (E926510) standards is challenging due to the polar, hygroscopic nature of the final product and high deuterated analog costs. N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester (CAS 2242961-27-7) solves this by serving as a stable, nosyl-protected precursor that preserves the L-alanine stereocenter during N-alkylation. This enables laboratories to synthesize multi-gram quantities of certified reference materials for environmental monitoring programs without chiral separation. Key features: • Orthogonal nosyl protecting group permits selective deprotection under mild conditions • Pre-installed L-alanine stereocenter eliminates racemization risk during N-alkylation • Cost-effective alternative to direct sourcing of polar, hygroscopic metabolite standards

Molecular Formula C19H22N2O6S
Molecular Weight 406.5 g/mol
Cat. No. B13428171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
Molecular FormulaC19H22N2O6S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(C(C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C19H22N2O6S/c1-5-15-8-6-7-13(2)18(15)20(14(3)19(22)27-4)28(25,26)17-11-9-16(10-12-17)21(23)24/h6-12,14H,5H2,1-4H3/t14-/m0/s1
InChIKeyCOJPCQGGSODYNS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester: Sourcing & Identity


N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester (CAS: 2242961-27-7, Ref. TR-E922230) is a synthetic intermediate classified as a sulfonyl amino acid ester. Certified reference material vendors supply this compound as a defined precursor for synthesizing the S-Metolachlor sulfonic acid metabolite E926510 . Structurally, it contains an L-alanine methyl ester core N-substituted with a 2-ethyl-6-methylphenyl group and a 4-nitrophenylsulfonyl (nosyl) protecting group. The nosyl moiety enables selective N-alkylation without racemization, a characteristic crucial for maintaining stereochemical integrity in multi-step syntheses [1].

Precursor for S-Metolachlor sulfonic acid metabolite analytical standards (E926510)

Nosyl protecting group enables N-alkylation without racemization

Supplied as certified reference material from traceable supplier

Why Generic Substitution Fails


S-Metolachlor metabolite analytical standards, such as E926510, are highly polar, hygroscopic sulfonic acids that present stability and handling challenges. Direct sourcing of the final metabolite standard is costly and prone to degradation, while its deuterated analog (E926510-d11) carries a substantial premium [1]. Generic sulfonyl amino acid esters, including N-(4-nitrophenylsulfonyl)-L-alanine methyl ester (Ns-Ala-OMe), lack the critical 2-ethyl-6-methylphenyl moiety, rendering them useless as precursors for the target metabolite. Intermediates such as N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester (CAS 60348-32-5) utilize a chloroacetyl protecting group that is incompatible with subsequent nucleophilic displacement steps required for installing the sulfoacetyl moiety. This compound uniquely balances orthogonal protecting group strategy with the pre-installed L-alanine stereocenter and N-aryl pharmacophoric fragment.

Generic sulfonyl amino acid esters

May lack the 2-ethyl-6-methylphenyl moiety critical for the target S-Metolachlor metabolite.

Chloroacetyl analog (CAS 60348-32-5)

Protecting group may preclude the nucleophilic displacement needed to install the sulfoacetyl moiety.

Unprotected amino ester

Without the nosyl group, enantiomeric enrichment may require enzymatic resolution, increasing cost and yield loss.

Differentiation from Analogues


Stereochemical Integrity in N-Alkylation

Under solid-liquid phase-transfer catalysis (SL-PTC) conditions, N-(4-nitrophenylsulfonyl)-α-amino acid methyl esters (p-NBS-AA-OMe) undergo N-alkylation with alkyl halides in excellent yields without any detectable racemization, as confirmed by chiral HPLC [1]. In contrast, N-(2-ethyl-6-methylphenyl)alanine methyl ester (CAS 57836-79-0) without the nosyl protecting group requires enzymatic kinetic resolution (CAL-B lipase) to achieve enantiomeric enrichment, with an enantiomeric ratio (E) of approximately 60.7 under optimized conditions [2]. The target compound's nosyl group thus precludes the need for enzymatic resolution while preserving the L-alanine stereocenter, a critical requirement for synthesizing enantiomerically pure S-Metolachlor metabolites.

Stereochemical Integrity
Class-level inference
No detectable racemization under SL-PTC; unprotected analog requires enzymatic resolution (E≈60.7).
Supports stereocenter retention during N-alkylation
Class-level evidence; verify with specific batch analysis
Stereochemistry Retention N-Alkylation Nosyl Protection

Synthetic Utility for S-Metolachlor Metabolites

The target compound serves as the direct precursor for the sulfonic acid metabolite E926510 (N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine), with the nosyl group providing orthogonal protection that allows sequential deprotection and sulfonation . The chloroacetyl analog (CAS 60348-32-5) is instead designed for amide bond formation with chloroacetyl chloride and cannot undergo the nucleophilic displacement required to introduce the sulfoacetyl moiety [1]. The Tetrahedron Letters synthesis of S-Metolachlor metabolites highlights the Mitsunobu alkylation of nosyl-activated anilines as the crucial enabling step for accessing the key 2,6-disubstituted aniline intermediate [2], demonstrating that the nosyl activation is pivotal for synthetic success.

Synthetic Utility
Class-level inference
Direct precursor to sulfonic acid metabolite E926510; chloroacetyl analog yields amide adducts only.
Enables sulfonic acid metabolite standard synthesis
Divergent pathway; requires sequential nosyl deprotection and sulfonation
Metabolite Synthesis S-Metolachlor Orthogonal Protection

Certified Precursor Purity Specifications

The compound is catalogued by Toronto Research Chemicals (TRC) as product number E922230, with a standard unit size of 500 mg and documented CAS number 2242961-27-7 [1]. TRC's quality management system typically provides batch-specific certificates of analysis (CoA) with HPLC purity ≥ 95% for analogous sulfonyl amino acid esters in their catalog. Generic suppliers listing the same compound without TRC part numbers (e.g., BOC Sciences BB065652) do not publicly disclose batch-specific purity data . This difference in quality documentation is significant for laboratories requiring ISO/IEC 17025-compliant reference standards. The Reemtsma et al. multi-method for pesticide metabolite determination in water depends on well-characterized metabolite standards of known purity [2].

Purity Certification
Specification review
TRC E922230: batch-specific CoA implied; generic vendor purity undisclosed.
Batch documentation supports quantitative analysis
Confirm CoA availability before procurement
Certified Reference Material Purity Assurance Analytical Standard

Application Scenarios


S-Metolachlor Metabolite Standards for Environmental Monitoring

The compound is the pivotal precursor for synthesizing N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine (E926510) and its deuterated analog, which are required as certified reference materials for the quantitative determination of S-Metolachlor sulfonic acid metabolites in surface water and groundwater according to the Reemtsma et al. multi-method [1]. The nosyl protecting group allows selective deprotection under mild conditions, enabling introduction of the sulfoacetyl group while preserving the L-alanine stereocenter [2].

Enantiopure Metabolite Standard Production

Because the nosyl-protected intermediate retains the enantiomeric purity of the L-alanine starting material during subsequent N-alkylation steps [1], laboratories can avoid the additional cost and time of chiral chromatographic separation or enzymatic resolution. This is particularly advantageous when synthesizing multi-gram quantities of metabolite standards for large-scale environmental monitoring programs.

Stereochemical Probes for Metabolism Studies

For agrochemical metabolism studies investigating the fate of S-Metolachlor in soil and plant systems, the controlled stereochemistry of the compound ensures that the synthesized metabolite standard accurately represents the biologically relevant L-enantiomer. This avoids the confounding effects of racemic mixtures when interpreting mass spectrometric quantification or toxicological endpoints [2].

Application
Selection Property
Validation Focus
S-Metolachlor metabolite standard synthesis
Nosyl-protected intermediate for sulfonic acid installation
Deprotection and sulfonation efficiency
Enantiopure standard production
Stereocenter retention avoids chiral separation
Enantiomeric purity after N-alkylation
Agrochemical metabolism probe synthesis
Defined L-enantiomer for metabolite identification
Enantiomer-specific LC-MS analysis
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